molecular formula C18H16N4O5S2 B11563261 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide

4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11563261
M. Wt: 432.5 g/mol
InChI Key: UYAOYLNGWPEYFF-UHFFFAOYSA-N
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Description

4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thioxotetrahydropyrimidine core and a benzenesulfonamide moiety. It has been studied for its potential as an inhibitor of protein-protein interactions, particularly those involving the MDM2-p53 and MDMX-p53 pathways .

Preparation Methods

The synthesis of 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Scientific Research Applications

4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of cancer research, it inhibits the MDM2-p53 and MDMX-p53 interactions, leading to the activation of the p53 pathway . This activation can result in cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to 4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide include other thioxotetrahydropyrimidine derivatives and benzenesulfonamide compounds. Some examples are:

These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C18H16N4O5S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H16N4O5S2/c1-27-13-6-2-12(3-7-13)22-29(25,26)14-8-4-11(5-9-14)19-10-15-16(23)20-18(28)21-17(15)24/h2-10,22H,1H3,(H3,20,21,23,24,28)

InChI Key

UYAOYLNGWPEYFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O

Origin of Product

United States

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